Trimethylamine-N-oxide-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

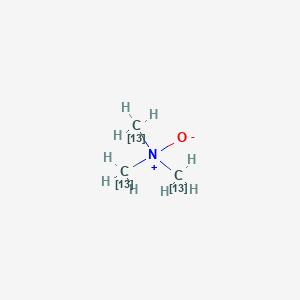

Properties

Molecular Formula |

C3H9NO |

|---|---|

Molecular Weight |

78.088 g/mol |

IUPAC Name |

N,N-di((113C)methyl)(113C)methanamine oxide |

InChI |

InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1+1,2+1,3+1 |

InChI Key |

UYPYRKYUKCHHIB-VMIGTVKRSA-N |

Isomeric SMILES |

[13CH3][N+]([13CH3])([13CH3])[O-] |

Canonical SMILES |

C[N+](C)(C)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Trimethylamine-N-oxide-13C3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trimethylamine-N-oxide-13C3 (¹³C₃-TMAO), a stable isotope-labeled form of Trimethylamine-N-oxide (TMAO). TMAO is a critical gut microbiota-derived metabolite implicated in various physiological and pathological processes, including cardiovascular diseases.[1] This document details the chemical properties of ¹³C₃-TMAO, its applications in research, detailed experimental protocols for its use, and its role in key biological signaling pathways.

Core Concepts

This compound is the ¹³C-labeled analogue of TMAO.[1] It serves as an indispensable tool in metabolic research, primarily utilized as an internal standard for accurate quantification of endogenous TMAO levels in biological samples through mass spectrometry and nuclear magnetic resonance spectroscopy.[1] Its isotopic label allows for precise differentiation from the naturally abundant ¹²C-TMAO, enabling tracer studies to investigate the metabolic fate of TMAO in vivo.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its common hydrate forms is presented below.

| Property | Value | Reference |

| Chemical Name | This compound | MedchemExpress |

| Synonyms | N,N-Dimethylmethanamine-13C3 N-Oxide | --INVALID-LINK-- |

| Molecular Formula | (¹³C)₃H₉NO | --INVALID-LINK-- |

| Molecular Weight | 78.09 g/mol (anhydrous) | --INVALID-LINK-- |

| Molecular Weight (Dihydrate) | 114.12 g/mol | --INVALID-LINK-- |

| CAS Number (unlabeled) | 1184-78-7 | --INVALID-LINK-- |

| Appearance | White to Light Yellow Solid | --INVALID-LINK-- |

| Melting Point (Dihydrate) | 96 °C | --INVALID-LINK-- |

| Solubility | Good in water | --INVALID-LINK-- |

| Stability | Very Hygroscopic, Light Sensitive | --INVALID-LINK-- |

Experimental Protocols

Quantitative Analysis of TMAO in Human Plasma using LC-MS/MS with ¹³C₃-TMAO Internal Standard

This protocol outlines a common method for the accurate quantification of TMAO in human plasma samples.

1. Sample Preparation:

-

To 20 µL of plasma or serum in a microcentrifuge tube, add 80 µL of a 10 µM solution of ¹³C₃-TMAO in methanol.[2]

-

Vortex the mixture for 1 minute to precipitate proteins.[2]

-

Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Transfer the supernatant to an HPLC vial for analysis.[2]

2. Chromatographic Conditions (HILIC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar analytes like TMAO.[3][4]

-

Mobile Phase: An isocratic elution with a mobile phase consisting of 25 mmol/L ammonium formate in a water:acetonitrile (30:70) mixture can be used.[3]

-

Flow Rate: A flow rate of 0.4 to 1 mL/min can be employed.[3]

-

Injection Volume: Typically 5-10 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[5]

-

MRM Transitions:

4. Quantification:

-

A calibration curve is generated using known concentrations of unlabeled TMAO spiked into a surrogate matrix (e.g., artificial plasma or dialyzed plasma) with a fixed concentration of ¹³C₃-TMAO.[7]

-

The peak area ratio of the analyte (TMAO) to the internal standard (¹³C₃-TMAO) is plotted against the concentration of the standards.[2]

-

The concentration of TMAO in the unknown samples is determined from the calibration curve.

Signaling Pathways and Workflows

TMAO Metabolic Pathway

The production of TMAO is a multi-step process involving dietary intake, gut microbial metabolism, and hepatic oxidation.

Caption: Overview of the Trimethylamine N-oxide (TMAO) metabolic pathway.

TMAO-Induced NLRP3 Inflammasome Activation

TMAO has been shown to induce vascular inflammation through the activation of the NLRP3 inflammasome via the SIRT3-SOD2-mtROS signaling pathway.[8][9]

Caption: TMAO-induced activation of the NLRP3 inflammasome signaling pathway.

TMAO and TGF-β/SMAD Signaling Pathway

TMAO is also implicated in the activation of the TGF-β/SMAD signaling pathway, which can contribute to conditions like cardiac fibrosis.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2.2. Analysis of TMA–TMAO Pathway [bio-protocol.org]

- 7. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Trimethylamine-N-Oxide Induces Vascular Inflammation by Activating the NLRP3 Inflammasome Through the SIRT3-SOD2-mtROS Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimethylamine-N-oxide-13C3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine-N-oxide (TMAO) is a small amine oxide that has garnered significant attention in the scientific community due to its association with a range of physiological and pathological processes. As a gut microbiota-dependent metabolite of dietary choline and L-carnitine, TMAO has been implicated in the progression of cardiovascular and chronic kidney diseases.[1] Trimethylamine-N-oxide-13C3 ([¹³C]₃-TMAO) is the stable isotope-labeled analogue of TMAO, where the three methyl carbons are replaced with the heavy isotope of carbon, ¹³C. This isotopic labeling makes it an invaluable tool in metabolic research, serving as a tracer for metabolic flux analysis and as an internal standard for accurate quantification in complex biological matrices by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological relevance of this compound.

Core Chemical Properties

This compound is typically available as a hydrate, a white to light yellow crystalline solid. It is hygroscopic and should be stored in a tightly sealed container at -20°C for long-term stability.[3][4][5] For short-term storage, it can be kept at room temperature under an inert atmosphere.[6][7] The stability of the unlabeled analyte in plasma has been demonstrated for up to 5 years at -80°C and through multiple freeze-thaw cycles.[8][9]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | (¹³C)₃H₉NO | [10] |

| Molecular Weight | 78.09 g/mol (anhydrous) | [2] |

| 114.12 g/mol (dihydrate) | [10][11] | |

| Melting Point | 220-222 °C (anhydrous, lit.) | [6][7][11][12][13] |

| 93.0-101.0 °C (dihydrate) | [14][15] | |

| Boiling Point | ~133.8 °C (rough estimate) | [6][7][11] |

| Solubility | Water: 793 g/L at 24.5 °C (unlabeled) | [6][7] |

| Ethanol: ~25 mg/mL (unlabeled) | [3] | |

| DMSO: ~1 mg/mL (unlabeled) | [3] | |

| Dimethylformamide (DMF): ~1 mg/mL (unlabeled) | [3] | |

| Chloroform: Slightly soluble (unlabeled) | [6][7] | |

| Methanol: Slightly soluble (unlabeled) | [6][7] | |

| pKa | 4.65 at 25 °C (unlabeled) | [6][7][11] |

Spectroscopic Data

The isotopic labeling of this compound provides distinct spectroscopic signatures that are crucial for its identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the analysis of isotopically labeled compounds. The presence of three ¹³C atoms in this compound results in a strong signal in ¹³C NMR and characteristic couplings in ¹H NMR.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes | Source(s) |

| ¹H | ~3.25 | Doublet | ¹J(¹³C-¹H) ≈ 140 | The proton signal is split into a doublet by the directly attached ¹³C. The exact chemical shift can vary slightly depending on the solvent and pH. | [1] |

| ¹³C | ~62.26 | Singlet | - | The three equivalent methyl carbons give a single resonance. | [1] |

Note: The ¹J(¹³C-¹H) coupling constant for sp³ hybridized carbons typically ranges from 115 to 140 Hz.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive method for the detection and quantification of this compound, particularly when coupled with liquid chromatography (LC-MS/MS). The isotopic labeling results in a predictable mass shift compared to the unlabeled compound.

| Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) | Notes | Source(s) |

| Positive ESI | 81.1 ([M+H]⁺) | 69.1, 67.1 | The fragmentation of the unlabeled compound (m/z 76) yields product ions at m/z 59 and 58. For the ¹³C₃ labeled compound, the precursor ion is expected at m/z 79 ([M+H]⁺ is not the most common adduct) and fragments would be shifted accordingly. More commonly, for quantification, specific transitions are monitored. For d9-TMAO (m/z 85), product ions are observed at m/z 68 and 66. | [9] |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods for its unlabeled counterpart. Below are detailed methodologies for its application in LC-MS/MS and NMR-based quantification.

Synthesis of this compound

A common route for the synthesis of Trimethylamine-N-oxide is the oxidation of trimethylamine. For the ¹³C-labeled version, the synthesis would start with Trimethylamine-13C3.

Starting Material: Trimethylamine-13C3 hydrochloride is commercially available.[7]

Reaction:

-

Dissolve Trimethylamine-13C3 hydrochloride in water and neutralize with a base (e.g., sodium hydroxide) to obtain free Trimethylamine-13C3.

-

Treat the aqueous solution of Trimethylamine-13C3 with hydrogen peroxide.

-

The reaction mixture is typically left to stand at room temperature for 24 hours.

-

The excess water and any volatile byproducts are removed under reduced pressure.

-

The resulting solid, this compound dihydrate, can be recrystallized from a suitable solvent system like ethanol/ether to achieve high purity.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a stable isotope dilution method for the quantification of TMAO in plasma samples.

1. Sample Preparation: a. To 20 µL of plasma, add 80 µL of methanol containing a known concentration of this compound as the internal standard (e.g., 10 µM). b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 20,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to an autosampler vial for analysis.[1]

2. Chromatographic Conditions:

- Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for good retention of the polar analytes.

- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.

- Flow Rate: A flow rate of 0.3-0.6 mL/min is common.

- Column Temperature: Maintained at around 40°C.

3. Mass Spectrometric Detection:

- Ionization: Positive electrospray ionization (ESI+) is used.

- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

- MRM Transitions:

- Unlabeled TMAO: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 76 -> 58).

- This compound: Monitor the transition of the labeled internal standard (e.g., m/z 79 -> 61, though specific transitions would need to be optimized).

4. Quantification:

- A calibration curve is generated by plotting the ratio of the peak area of the unlabeled TMAO to the peak area of the this compound internal standard against the concentration of the unlabeled TMAO standards.

- The concentration of TMAO in the unknown samples is then determined from this calibration curve.

Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a high-throughput method for TMAO quantification in serum or plasma.

1. Sample Preparation: a. To a specific volume of serum or plasma, add a buffer solution to adjust the pH. This can help to shift the TMAO signal to a less crowded region of the spectrum. b. A known concentration of a reference standard (which could be this compound if not being used as an internal standard for MS) is added for quantification.

2. NMR Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.

- Pulse Sequence: A one-dimensional ¹H NMR spectrum is acquired, often with water suppression. A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be used to attenuate broad signals from proteins.

- Acquisition Parameters: Key parameters like the number of scans, relaxation delay, and acquisition time are optimized for signal-to-noise and quantitative accuracy.

3. Data Processing and Quantification: a. The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. b. The signal corresponding to the methyl protons of TMAO (around 3.25 ppm) is integrated. c. The concentration of TMAO is calculated by comparing the integral of the TMAO signal to the integral of the known concentration of the reference standard. Deconvolution algorithms may be used to separate overlapping signals.[16][17][18]

Biological Signaling Pathways

While this compound is primarily a research tool, its biological effects are presumed to be identical to that of unlabeled TMAO. TMAO has been shown to be more than just a biomarker; it actively participates in cellular signaling pathways, contributing to inflammatory responses and fibrosis.

ROS/NLRP3 Inflammasome Pathway

TMAO can induce inflammation by activating the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. This process is often mediated by an increase in reactive oxygen species (ROS).

Caption: TMAO-induced activation of the NLRP3 inflammasome via ROS production.

TGF-β/Smad2 Signaling Pathway

TMAO has been demonstrated to promote cardiac fibrosis by accelerating the differentiation of fibroblasts into myofibroblasts. This is achieved through the activation of the Transforming Growth Factor-β (TGF-β)/Smad2 signaling pathway.

Caption: TMAO-mediated activation of the TGF-β/Smad2 pathway leading to fibrosis.

Conclusion

This compound is an essential tool for researchers investigating the role of TMAO in health and disease. Its well-defined chemical and spectroscopic properties, coupled with established analytical protocols, enable precise and accurate quantification and metabolic tracing. Understanding its involvement in key signaling pathways, such as those leading to inflammation and fibrosis, provides a crucial framework for designing experiments and interpreting results in the fields of metabolic research, drug development, and clinical diagnostics.

References

- 1. bevital.no [bevital.no]

- 2. Systematic NMR Analysis of Stable Isotope Labeled Metabolite Mixtures in Plant and Animal Systems: Coarse Grained Views of Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NLRP3 inflammasome activation: The convergence of multiple signalling pathways on ROS production? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE946622C - Process for the production of trimethylamine - Google Patents [patents.google.com]

- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 7. 三甲基-13C3-胺 盐酸盐 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Human Metabolome Database: Predicted GC-MS Spectrum - Trimethylamine N-oxide GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000925) [hmdb.ca]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Redox Regulation of NLRP3 Inflammasomes: ROS as Trigger or Effector? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2017084833A1 - Method for the synthesis of trimethylamine - Google Patents [patents.google.com]

- 14. Loop Between NLRP3 Inflammasome and Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Systematic NMR analysis of stable isotope labeled metabolite mixtures in plant and animal systems: coarse grained views of metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous HS-SPME GC-MS determination of short chain fatty acids, trimethylamine and trimethylamine N-oxide for gut microbiota metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purity of Trimethylamine-N-oxide-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity assessment of Trimethylamine-N-oxide-13C3 (13C3-TMAO), a stable isotope-labeled compound crucial for metabolic research, particularly in studies investigating the gut microbiome's role in cardiovascular and other diseases. This document details the chemical synthesis, purification methods, and analytical techniques for quality control.

Introduction

Trimethylamine-N-oxide (TMAO) is a gut microbiota-dependent metabolite linked to various physiological and pathological processes. Stable isotope-labeled TMAO, such as 13C3-TMAO, serves as an invaluable internal standard for accurate quantification in biological samples using mass spectrometry and as a tracer in metabolic flux analysis.[1][2] The synthesis of high-purity 13C3-TMAO is critical for the reliability and reproducibility of such studies.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 13C3-trimethylamine, followed by its oxidation to the final product.

Step 1: Synthesis of 13C3-Trimethylamine

The synthesis of 13C3-trimethylamine is accomplished via the exhaustive alkylation of ammonia with a 13C-labeled methyl source, typically 13C-methyl iodide. The reaction proceeds through a series of nucleophilic substitution reactions, where the nitrogen atom of ammonia attacks the electrophilic carbon of methyl iodide. To drive the reaction towards the formation of the tertiary amine, an excess of the alkylating agent is used.[3][4]

Reaction Scheme:

NH₃ + 3 (¹³CH₃I) → (¹³CH₃)₃N·HI + 2HI

(¹³CH₃)₃N·HI + Base → (¹³CH₃)₃N

Step 2: Oxidation of 13C3-Trimethylamine to this compound

The synthesized 13C3-trimethylamine is then oxidized to form this compound. A common and effective method for this transformation is the use of hydrogen peroxide as the oxidizing agent.[5][6]

Reaction Scheme:

(¹³CH₃)₃N + H₂O₂ → (¹³CH₃)₃NO + H₂O

Experimental Protocols

Synthesis of 13C3-Trimethylamine

Materials:

-

Ammonia (solution in a suitable solvent, e.g., ethanol)

-

13C-Methyl iodide (¹³CH₃I)

-

Strong base (e.g., sodium hydroxide)

-

Anhydrous ether

-

Anhydrous sodium sulfate

Procedure:

-

In a pressure-resistant reaction vessel, a solution of ammonia in ethanol is cooled in an ice bath.

-

A threefold molar excess of 13C-methyl iodide is added portion-wise to the ammonia solution with constant stirring.

-

The reaction vessel is sealed and the mixture is stirred at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue, containing the hydroiodide salt of 13C3-trimethylamine, is dissolved in water and a strong base (e.g., concentrated NaOH solution) is added to liberate the free amine.

-

The free 13C3-trimethylamine is then extracted with anhydrous ether.

-

The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the ether is carefully removed by distillation to yield crude 13C3-trimethylamine. Due to its volatility, care must be taken during this step.

Synthesis of this compound

Materials:

-

13C3-Trimethylamine

-

Hydrogen peroxide (30% solution)

-

Methanol

-

Activated carbon

-

Acetone

Procedure:

-

The crude 13C3-trimethylamine is dissolved in methanol in a round-bottom flask.

-

The solution is cooled in an ice bath, and a slight molar excess of 30% hydrogen peroxide is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

After the reaction is complete, a small amount of activated carbon is added to the solution to decompose any excess hydrogen peroxide, and the mixture is stirred for 1 hour.

-

The activated carbon is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by recrystallization from a suitable solvent system, such as methanol/acetone, to yield the final product as a white crystalline solid.[7]

Purity and Characterization

The purity and identity of the synthesized this compound are confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and to assess for the presence of any proton-containing impurities.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the nine equivalent protons of the methyl groups. Due to the coupling with the adjacent ¹³C atoms, this singlet will be flanked by satellite peaks. The chemical shift is typically around 3.25 ppm in D₂O.[1][8][9]

-

¹³C NMR: The carbon-13 NMR spectrum will show a single peak corresponding to the three equivalent carbon atoms of the methyl groups. The chemical shift is expected to be around 62.2 ppm in D₂O.[8][10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to determine the isotopic enrichment of the final product.

-

Electrospray Ionization (ESI-MS): The ESI-mass spectrum will show a prominent ion corresponding to the protonated molecule [M+H]⁺. For 13C3-TMAO, this will be at m/z 79.

-

Isotopic Purity: The isotopic purity is determined by analyzing the distribution of isotopologues in the mass spectrum. The relative intensities of the ions corresponding to the unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), and triply labeled (M+3) species are measured to calculate the percentage of the desired 13C3-TMAO.[12][13]

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | (¹³C)₃H₉NO | |

| Molecular Weight | 78.10 g/mol | |

| Appearance | White crystalline solid | [7] |

Table 1: Physicochemical Properties of this compound

| Technique | Expected Chemical Shift (δ) | Solvent | Reference |

| ¹H NMR | ~ 3.25 ppm (singlet with ¹³C satellites) | D₂O | [1][8][9] |

| ¹³C NMR | ~ 62.2 ppm | D₂O | [8][10][11] |

Table 2: Expected NMR Data for this compound

| Technique | Ion | Expected m/z | Fragmentation Ions | Reference |

| ESI-MS | [M+H]⁺ | 79 | 61, 62 | [14][15] |

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Typical Specification |

| Chemical Purity | > 98% |

| Isotopic Enrichment | > 99 atom % ¹³C |

Table 4: Typical Purity Specifications for this compound

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for purity and identity confirmation of 13C3-TMAO.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000925) [hmdb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine alkylation - Wikipedia [en.wikipedia.org]

- 5. Trimethylamine N-oxide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. CN103012219A - Preparation method for trimethylamine oxide - Google Patents [patents.google.com]

- 8. Trimethylamine oxide | C3H9NO | CID 1145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trimethylamine N-oxide(1184-78-7) 1H NMR [m.chemicalbook.com]

- 10. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906) [hmdb.ca]

- 12. almacgroup.com [almacgroup.com]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Role of 13C-Labeled Trimethylamine N-Oxide (TMAO) in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite, has emerged as a significant biomarker and potential mediator in a range of metabolic diseases, including cardiovascular and kidney disease. Understanding its metabolic fate, flux, and downstream effects is crucial for developing novel therapeutic strategies. The use of stable isotope-labeled TMAO, particularly carbon-13 (¹³C)-labeled TMAO, offers a powerful tool for researchers to trace and quantify its metabolic pathways in vivo. This technical guide provides an in-depth overview of the role of ¹³C-labeled TMAO in metabolic research, detailing its applications, experimental protocols, and the signaling pathways it influences.

Introduction to TMAO and its Significance in Metabolic Disease

Trimethylamine N-oxide (TMAO) is an organic compound produced from dietary precursors such as choline, phosphatidylcholine, and L-carnitine through a multi-step process involving gut microbial enzymes and host hepatic flavin monooxygenases (FMOs).[1][2][3] Elevated circulating levels of TMAO have been associated with an increased risk of major adverse cardiovascular events, atherosclerosis, heart failure, chronic kidney disease, and type 2 diabetes.[4][5][6][7] Mechanistically, TMAO is believed to contribute to disease pathogenesis by promoting inflammation, endothelial dysfunction, platelet hyperreactivity, and altering cholesterol metabolism.[8][9][10]

The Utility of ¹³C-Labeled TMAO in Metabolic Research

Stable isotope tracing is a powerful technique that allows for the in vivo tracking of metabolites through metabolic pathways.[11][12][13] By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, researchers can follow the journey of the labeled molecule and its metabolic products. ¹³C-labeled TMAO serves as a tracer to:

-

Elucidate Metabolic Fate: Determine the absorption, distribution, metabolism, and excretion of TMAO in the body.

-

Quantify Metabolic Flux: Measure the rate of TMAO production, consumption, and turnover in various physiological and pathological states using ¹³C metabolic flux analysis (¹³C-MFA).[13][14][15]

-

Investigate Gut Microbiota-Host Interactions: Trace the conversion of dietary precursors to TMA by the gut microbiota and its subsequent oxidation to TMAO by the host.[16]

-

Probe Signaling Pathways: Understand how TMAO and its metabolites interact with and modulate cellular signaling cascades.

Quantitative Data on TMAO Metabolism and Levels

The use of isotopically labeled TMAO has provided valuable quantitative insights into its kinetics and physiological concentrations.

Table 1: Pharmacokinetic Properties of Labeled TMAO in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [17][18] |

| Estimated Turnover Time | 5.3 hours | [17][18] |

| Urinary Excretion (within 24 hours) | ~96% of dose | [17][18] |

| Fecal Excretion | Not detected | [17][18] |

Data from a study using deuterium-labeled TMAO (d9-TMAO), which provides analogous kinetic information to ¹³C-labeled TMAO.

Table 2: Plasma TMAO Concentrations in Different Health States

| Condition | TMAO Concentration (µM) | Reference(s) |

| Healthy Controls | 1.49 ± 0.05 | [4] |

| 3.07 (2.05–4.82) | [5] | |

| 3.25 (2.19-5.21) | [6] | |

| 4.7 (3.2–7.7) | [19] | |

| Coronary Heart Disease (CHD) | 3.08 ± 0.13 | [4] |

| CHD with Type 2 Diabetes | 7.63 ± 0.97 | [4] |

| Type 2 Diabetes | 4.95 (2.84–8.35) | [5] |

Experimental Protocols

In Vivo Metabolic Tracing with Labeled TMAO

This protocol is adapted from studies investigating the metabolic fate of isotopically labeled TMAO in humans.[17][18]

Objective: To determine the pharmacokinetic profile of orally administered labeled TMAO.

Materials:

-

¹³C-labeled TMAO (or other isotopic label like d9-TMAO)

-

Human volunteers

-

Blood collection tubes (e.g., EDTA-coated)

-

Urine collection containers

-

Centrifuge

-

-80°C freezer

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Subject Recruitment and Baseline Sampling: Recruit healthy volunteers after obtaining informed consent. Collect baseline blood and urine samples after an overnight fast.

-

Administration of Labeled TMAO: Administer a single oral dose of ¹³C-labeled TMAO (e.g., 50 mg) dissolved in water.

-

Serial Blood Collection: Collect blood samples at regular intervals post-administration (e.g., 15, 30, 45, 60, 90, 120, 180, 240, 300, and 360 minutes).

-

Urine Collection: Collect all urine for 24 hours post-administration.

-

Sample Processing:

-

Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Urine: Measure the total volume of the 24-hour urine collection and store aliquots at -80°C.

-

-

LC-MS/MS Analysis: Quantify the concentration of labeled and unlabeled TMAO and its potential metabolites in plasma and urine samples using a validated LC-MS/MS method.

Quantification of Labeled TMAO by LC-MS/MS

This protocol provides a general framework for the analysis of ¹³C-TMAO in biological samples.[20][21]

Sample Preparation:

-

Thaw plasma or urine samples on ice.

-

To 50 µL of sample, add 10 µL of an internal standard solution (e.g., d9-TMAO of a known concentration).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 10 minutes at room temperature.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C.

-

Transfer the supernatant to a new tube and dilute with an appropriate solvent (e.g., 30% acetonitrile in water).

-

Inject the final mixture into the LC-MS/MS system.

LC-MS/MS Parameters (Example):

-

LC Column: C18 reverse-phase column (e.g., Gemini-NX C18, 100 x 3 mm, 3 µm).

-

Mobile Phase A: 5 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-programmed gradient from high aqueous to high organic content.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Unlabeled TMAO: m/z 76.2 → 58.2

-

¹³C₃-TMAO: m/z 79.2 → 61.2 (example, exact mass will depend on the labeling pattern)

-

d9-TMAO (Internal Standard): m/z 85.3 → 66.2

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways influenced by TMAO and a general workflow for ¹³C-TMAO metabolic research.

Figure 1: TMAO Metabolic Pathway from Diet to Excretion.

Figure 2: General Workflow for ¹³C-TMAO Metabolic Research.

Figure 3: TMAO-Induced Inflammatory Signaling Pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Association between Plasma Levels of Trimethylamine N-Oxide and the Risk of Coronary Heart Disease in Chinese Patients with or without Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Association between Plasma Trimethylamine N-Oxide Levels and Type 2 Diabetes: A Case Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TMAO metaorganismal pathway and chronic inflammatory diseases [explorationpub.com]

- 9. researchgate.net [researchgate.net]

- 10. Impact of trimethylamine N-oxide (TMAO) metaorganismal pathway on cardiovascular disease - Zhao - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 11. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 14. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 16. Interplay Between Diet and Gut Microbiome, and Circulating Concentrations of Trimethylamine N-oxide: Findings from a longitudinal cohort of U.S. men - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The metabolic fate of isotopically labeled trimethylamine-N-oxide (TMAO) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ahajournals.org [ahajournals.org]

- 20. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method [mdpi.com]

An In-depth Technical Guide to Stable Isotope Labeling with Trimethylamine N-oxide (TMAO-13C3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with stable isotope labeling using trimethylamine N-oxide-13C3 (TMAO-13C3). This powerful technique is instrumental in elucidating the metabolic fate of TMAO, a gut microbiota-derived metabolite increasingly implicated in cardiovascular and other metabolic diseases.

Core Principles of Stable Isotope Labeling with TMAO-13C3

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. By replacing common isotopes (e.g., 12C) with heavier, non-radioactive isotopes (e.g., 13C), researchers can track the incorporation of the labeled compound into various metabolic pathways. TMAO-13C3, in which the three methyl carbons are replaced with carbon-13, serves as a tracer to study the dynamics of TMAO metabolism, including its absorption, distribution, metabolism, and excretion (ADME).[1][2]

The primary analytical technique for detecting and quantifying 13C-labeled compounds is mass spectrometry (MS), often coupled with liquid chromatography (LC) for separation of complex biological mixtures. The mass spectrometer distinguishes between the naturally abundant (unlabeled) TMAO and the 13C-labeled variant based on their mass-to-charge (m/z) ratio.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate stable isotope tracing studies. Below are generalized protocols for in vitro and in vivo experiments using TMAO-13C3.

In Vitro Cell Culture Labeling

This protocol is designed to trace the uptake and metabolic conversion of TMAO-13C3 in cultured cells.

Materials:

-

Cultured cells of interest (e.g., hepatocytes, endothelial cells, macrophages)

-

TMAO-13C3 (sterile solution)

-

Cell culture medium and supplements

-

Ice-cold phosphate-buffered saline (PBS)

-

Methanol, acetonitrile, and water (LC-MS grade)

-

Internal standards (e.g., d9-TMAO)

Procedure:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

-

Labeling: Replace the standard culture medium with a medium containing a known concentration of TMAO-13C3. The concentration and incubation time should be optimized based on the cell type and experimental goals (e.g., 10-100 µM for 1-24 hours).

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract metabolites.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Vortex and centrifuge at high speed to pellet cell debris.

-

-

Sample Preparation for LC-MS/MS:

-

Transfer the supernatant to a new tube.

-

Add an internal standard (e.g., d9-TMAO) to correct for variations in sample processing and instrument response.

-

Evaporate the solvent and reconstitute the sample in a suitable buffer for LC-MS/MS analysis.

-

In Vivo Animal Studies

This protocol outlines the administration of TMAO-13C3 to animal models to study its systemic metabolism.

Materials:

-

Animal model (e.g., mice, rats)

-

TMAO-13C3 (sterile solution for injection or oral gavage)

-

Anesthetic and surgical tools (if required for tissue collection)

-

Blood collection tubes (with anticoagulant)

-

Tissue homogenization equipment

-

Extraction solvents and internal standards as for in vitro studies.

Procedure:

-

Animal Acclimation: Acclimate animals to the experimental conditions.

-

TMAO-13C3 Administration: Administer a defined dose of TMAO-13C3 via the desired route (e.g., oral gavage, intravenous injection).

-

Sample Collection: Collect blood, urine, feces, and tissues at predetermined time points post-administration.

-

Sample Processing:

-

Plasma/Serum: Centrifuge blood to separate plasma or serum.

-

Tissues: Homogenize tissues in an appropriate buffer and perform metabolite extraction as described for in vitro studies.

-

-

LC-MS/MS Analysis: Prepare and analyze the samples as detailed in the in vitro protocol.

Quantitative Data Analysis and Presentation

The primary output of a stable isotope labeling experiment is the measurement of the enrichment of the heavy isotope in various metabolites over time. This data can be used to calculate metabolic flux rates and pathway contributions.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying TMAO and its isotopologues.

Instrumentation:

-

A triple quadrupole mass spectrometer is commonly used for its high sensitivity and specificity in multiple reaction monitoring (MRM) mode.

Typical MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Unlabeled TMAO | 76.1 | 58.1 |

| TMAO-13C3 | 79.1 | 61.1 |

| d9-TMAO (Internal Standard) | 85.1 | 66.1 |

Note: These values may vary slightly depending on the instrument and ionization conditions.

Data Interpretation and Presentation

The raw data from the LC-MS/MS analysis (peak areas or concentrations) is used to calculate the fractional enrichment of 13C in TMAO and its downstream metabolites.

Table 1: Illustrative Quantitative Data from an In Vitro TMAO-13C3 Labeling Experiment in Hepatocytes

| Time (hours) | Intracellular TMAO-13C3 (µM) | Intracellular Unlabeled TMAO (µM) | Fractional 13C Enrichment (%) |

| 0 | 0.0 | 5.2 ± 0.8 | 0.0 |

| 1 | 8.9 ± 1.1 | 5.3 ± 0.7 | 62.7 |

| 4 | 15.2 ± 2.3 | 5.1 ± 0.9 | 74.9 |

| 12 | 18.5 ± 2.9 | 5.0 ± 0.6 | 78.7 |

| 24 | 19.8 ± 3.1 | 4.9 ± 0.5 | 80.2 |

Table 2: Illustrative Quantitative Data from an In Vivo Mouse Study with Oral TMAO-13C3 Gavage

| Time (hours) | Plasma TMAO-13C3 (µM) | Plasma Unlabeled TMAO (µM) | Fractional 13C Enrichment (%) |

| 0 | 0.0 | 3.1 ± 0.5 | 0.0 |

| 0.5 | 12.4 ± 2.1 | 3.2 ± 0.4 | 79.5 |

| 1 | 25.6 ± 4.5 | 3.0 ± 0.6 | 89.5 |

| 2 | 18.9 ± 3.8 | 3.3 ± 0.7 | 85.1 |

| 4 | 9.7 ± 1.9 | 3.1 ± 0.5 | 75.8 |

| 8 | 4.2 ± 0.8 | 3.2 ± 0.4 | 56.8 |

| 24 | 0.8 ± 0.2 | 3.0 ± 0.5 | 21.1 |

Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is essential for clear communication of complex biological processes.

TMAO Metabolic Pathway

The production of TMAO is a multi-step process involving the gut microbiota and host enzymes. Dietary precursors like choline and L-carnitine are first metabolized by gut bacteria to trimethylamine (TMA). TMA is then absorbed into the bloodstream and oxidized in the liver by flavin-containing monooxygenases (FMOs), primarily FMO3, to form TMAO.[4][5]

Caption: Biosynthesis and metabolism of TMAO.

Experimental Workflow for In Vitro Stable Isotope Labeling

The following diagram illustrates the key steps in an in vitro TMAO-13C3 labeling experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Trimethylamine-N-oxide-13C3 for Gut Microbiome Studies

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The gut microbiome's role in health and disease is a rapidly expanding field of research. Metabolites produced by gut bacteria can enter systemic circulation and influence host physiology. One such metabolite, Trimethylamine-N-oxide (TMAO), has gained significant attention as a pro-atherogenic and pro-thrombotic molecule linked to cardiovascular disease (CVD).[1][2][3] TMAO is generated from dietary precursors like choline and L-carnitine, which are first metabolized by the gut microbiota to trimethylamine (TMA).[4][5] TMA is then absorbed and oxidized in the liver by flavin-containing monooxygenase 3 (FMO3) to form TMAO.[4][5]

Understanding the dynamics of TMAO production, absorption, and metabolism is crucial for developing therapeutic strategies to mitigate its harmful effects. Stable isotope labeling, a powerful technique in metabolomics, allows researchers to trace metabolic pathways and quantify the flow of metabolites within a biological system.[6] This guide focuses on the application of Carbon-13 labeled TMAO (Trimethylamine-N-oxide-13C3, or TMAO-13C3) as a tracer to investigate the complex interplay between the host and the gut microbiome in TMAO metabolism. By using TMAO-13C3, researchers can precisely track the fate of circulating TMAO, including its potential "retroconversion" back to TMA by the gut microbiota, providing deeper insights into the gut-organ axis.[7][8]

Core Principles of Stable Isotope Labeling with TMAO-13C3

Stable isotope labeling involves introducing molecules enriched with heavy, non-radioactive isotopes (like ¹³C) into a biological system.[6] The organism metabolizes these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[6] Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can then distinguish these labeled metabolites (isotopologues) from their unlabeled counterparts based on their mass difference.[6][9]

In the context of gut microbiome studies, TMAO-13C3 serves as an ideal tracer for several key investigations:

-

Tracking Metabolic Fate: Following administration, the appearance of ¹³C-labeled downstream metabolites can elucidate the pathways of TMAO metabolism and excretion.

-

Quantifying Metabolic Flux: Measuring the rate of appearance and disappearance of TMAO-13C3 and its metabolites allows for the calculation of metabolic flux, providing a dynamic view of the system.[10]

-

Investigating Retroconversion: A key hypothesis in TMAO metabolism is its reduction back to TMA by gut bacteria.[7][11] Administering TMAO-13C3 and subsequently detecting TMA-13C3 in the host or feces provides direct evidence and quantification of this retroconversion pathway.

The Gut-Liver Axis in TMAO Metabolism

The production of TMAO is a multi-step process involving both the gut microbiota and host enzymes. Dietary nutrients rich in trimethylamine moieties, such as choline, L-carnitine, and betaine, are the primary precursors.[4][12]

-

Microbial TMA Production: Specific bacteria in the gut, primarily from the Firmicutes and Proteobacteria phyla, possess enzymes like choline TMA-lyase that cleave these precursors to produce TMA.[1][13]

-

Hepatic TMAO Synthesis: TMA is absorbed from the intestine into the portal circulation and transported to the liver.[5] There, the host enzyme FMO3 oxidizes TMA to TMAO.[4][5]

-

Systemic Circulation and Excretion: TMAO enters the bloodstream and is distributed throughout the body before being primarily eliminated by the kidneys.[14]

-

Metabolic Retroconversion: Circulating TMAO can be delivered back to the gut, where certain bacteria, particularly Enterobacteriaceae, can reduce it back to TMA.[7][8] This TMA can then be reabsorbed, re-oxidized by the liver, and re-enter circulation, creating a metabolic loop.[7][11]

TMAO-Associated Signaling and Pathophysiology

Elevated TMAO levels are associated with the pathogenesis of several diseases, most notably atherosclerosis.[14][15] TMAO is believed to promote vascular inflammation and thrombosis through multiple mechanisms.

-

Endothelial Dysfunction: TMAO can activate inflammatory signaling pathways, such as the NF-κB pathway, in endothelial cells.[3][15] This leads to the upregulation of vascular cell adhesion molecule-1 (VCAM-1), which promotes the adhesion of monocytes to the endothelium, a critical early step in the formation of atherosclerotic plaques.[3]

-

Inflammasome Activation: Studies have shown that TMAO can activate the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β and IL-18.[5][15]

-

Platelet Hyperreactivity: TMAO has been shown to enhance platelet responsiveness to stimuli, increasing the risk of thrombosis.[14]

Experimental Design and Protocols

A typical stable isotope tracing experiment using TMAO-13C3 involves dosing an animal model, collecting biological samples over time, and analyzing them via mass spectrometry.

Protocol: In Vivo TMAO-13C3 Administration in a Mouse Model

This protocol describes the oral administration of TMAO-13C3 to mice to trace its metabolic fate.

-

Animal Acclimatization: House mice (e.g., C57BL/6J) in individual metabolic cages for 3-5 days to acclimate. Provide standard chow and water ad libitum. Collect baseline blood, urine, and fecal samples.

-

Tracer Preparation: Prepare a dosing solution of TMAO-13C3 in sterile water at a concentration of 10 mg/mL.

-

Dosing: Following an overnight fast, administer the TMAO-13C3 solution to each mouse via oral gavage at a dose of 100 mg/kg body weight.

-

Time-Course Sampling: Collect blood samples (via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). Collect urine and feces from the metabolic cages at corresponding intervals.

-

Sample Storage: Immediately process blood to plasma by centrifugation (2,000 x g for 15 min at 4°C). Store plasma, urine, and fecal samples at -80°C until analysis.

Protocol: Sample Preparation for LC-MS/MS Analysis

This protocol is for the extraction of TMAO and related metabolites from plasma for quantification.[16][17]

-

Reagent Preparation: Prepare an internal standard (IS) solution of deuterated TMAO (d9-TMAO) in methanol at a concentration of 10 µM.

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Protein Precipitation: In a 1.5 mL microcentrifuge tube, add 20 µL of plasma. Add 80 µL of the cold d9-TMAO internal standard solution in methanol.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or an LC-MS vial for analysis.

Protocol: LC-MS/MS Quantification of TMAO-13C3 and Isotopologues

This protocol outlines a general method for quantifying TMAO using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatography:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for separating these polar compounds.[18]

-

Mobile Phase A: 25 mM Ammonium Formate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from high organic to high aqueous to retain and elute the analytes.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte. (See Table 1).

-

Data Presentation and Interpretation

Quantitative Method Performance

The successful application of stable isotope tracing relies on robust and sensitive analytical methods. The performance of LC-MS/MS methods for TMAO quantification has been well-documented.

| Parameter | Value Range | Reference |

| Lower Limit of Detection (LOD) | 0.60 - 2 ng/mL | [19][20] |

| Lower Limit of Quantification (LOQ) | 0.22 - 6 ng/mL (≈ 0.25 µM) | [19][20] |

| Linearity Range | 0.25 - 1500 µM | [20] |

| Intra-day Precision (%CV) | < 12.1% | [19] |

| Inter-day Precision (%CV) | < 9.9% | [17][19] |

| Recovery | 97 - 113% | [19][20] |

MRM Transitions for Isotopologue Tracking

To track TMAO-13C3 and its potential retroconversion product TMA-13C3, specific MRM transitions must be monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| TMAO (unlabeled) | 76.08 | 58.07 | Natural abundance TMAO |

| TMAO-13C3 (Tracer) | 79.09 | 61.08 | Administered Tracer |

| d9-TMAO (Internal Std) | 85.13 | 66.12 | Internal Standard for Quantification |

| TMA (unlabeled) | 60.08 | 44.05 | Natural abundance TMA |

| TMA-13C3 (Metabolite) | 63.09 | 46.06 | Product of Retroconversion |

Note: Exact m/z values should be confirmed empirically on the specific mass spectrometer used.

By analyzing the peak area ratios of the ¹³C-labeled analytes to the d9-TMAO internal standard over the time course of the experiment, researchers can construct kinetic curves to model the absorption, distribution, metabolism, and excretion (ADME) of TMAO and quantify the rate of its retroconversion in the gut.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Decoding TMAO in the Gut-Organ Axis: From Biomarkers and Cell Death Mechanisms to Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Metabolic retroconversion of trimethylamine N-oxide and the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Metabolic retroconversion of trimethylamine N-oxide and the gut microbiota - CentAUR [centaur.reading.ac.uk]

- 12. Frontiers | The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases [frontiersin.org]

- 13. Frontiers | Unveiling the causal effects of gut microbiome on trimethylamine N-oxide: evidence from Mendelian randomization [frontiersin.org]

- 14. Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TMAO and Cardiovascular Disease: Exploring Its Potential as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bevital.no [bevital.no]

- 18. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

TMAO-13C3 as a Tracer in Cardiovascular Disease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite, has emerged as a significant player in the pathogenesis of cardiovascular disease (CVD). Elevated plasma levels of TMAO are strongly associated with an increased risk of atherosclerosis, thrombosis, and major adverse cardiovascular events.[1][2][3][4][5][6][7][8][9][10][11][12] The use of stable isotope-labeled tracers, such as 13C3-labeled TMAO (TMAO-13C3), provides a powerful tool to investigate the metabolic fate and downstream effects of TMAO in vivo and in vitro.[13][14][15] This technical guide offers a comprehensive overview of the application of TMAO-13C3 as a tracer in CVD research, detailing experimental protocols, quantitative data presentation, and visualization of relevant biological pathways.

Metabolic Pathway of TMAO

Dietary precursors rich in trimethylamine (TMA) moieties, such as choline and L-carnitine found in red meat and eggs, are metabolized by gut microbiota to TMA.[1][4][7][8][9][10][16][17] TMA is then absorbed into the bloodstream and transported to the liver, where it is oxidized by flavin-containing monooxygenase 3 (FMO3) to form TMAO.[7][9][10] Elevated circulating TMAO is then implicated in the progression of cardiovascular disease.

Quantitative Data Presentation

The following tables present illustrative quantitative data from a hypothetical TMAO-13C3 tracer study in an apolipoprotein E-deficient (ApoE-/-) mouse model of atherosclerosis.

Table 1: Pharmacokinetics of TMAO-13C3 in Plasma of ApoE-/- Mice

| Time Point | TMAO-13C3 Concentration (µM) |

| 0 min (pre-dose) | 0 |

| 15 min | 5.2 ± 0.8 |

| 30 min | 15.8 ± 2.1 |

| 1 hr | 28.4 ± 3.5 |

| 2 hr | 45.1 ± 5.2 |

| 4 hr | 32.7 ± 4.1 |

| 8 hr | 15.3 ± 2.0 |

| 24 hr | 2.1 ± 0.5 |

Data are presented as mean ± standard deviation (n=6 mice per time point) following a single oral gavage of 10 mg/kg TMAO-13C3.

Table 2: Biodistribution of TMAO-13C3 in Tissues of ApoE-/- Mice at 4 hours Post-Administration

| Tissue | TMAO-13C3 Concentration (nmol/g tissue) |

| Liver | 152.6 ± 21.3 |

| Heart | 48.9 ± 6.7 |

| Aorta | 25.1 ± 4.2 |

| Kidney | 210.4 ± 35.8 |

| Spleen | 35.7 ± 5.1 |

| Skeletal Muscle | 28.3 ± 3.9 |

Data are presented as mean ± standard deviation (n=6 mice).

Experimental Protocols

Animal Model and TMAO-13C3 Administration

-

Animal Model: Male ApoE-/- mice, 8-10 weeks old, are fed a high-fat diet for 8 weeks to induce atherosclerotic plaque development.

-

Tracer Administration: Mice are fasted for 4 hours prior to administration. TMAO-13C3 (synthesis details are not provided in the search results but it is commercially available) is dissolved in sterile saline and administered via oral gavage at a dose of 10 mg/kg body weight.

Sample Collection

-

Plasma: Blood is collected via retro-orbital bleeding at specified time points into EDTA-coated tubes. Plasma is separated by centrifugation at 2000 x g for 15 minutes at 4°C and stored at -80°C.

-

Tissues: At the final time point, mice are euthanized, and tissues (liver, heart, aorta, kidney, spleen, skeletal muscle) are rapidly excised, rinsed in ice-cold PBS, blotted dry, snap-frozen in liquid nitrogen, and stored at -80°C.

Metabolite Extraction from Plasma and Tissues

-

Plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., d9-TMAO). Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is collected and dried under a stream of nitrogen.

-

Tissues: Approximately 50 mg of frozen tissue is homogenized in 1 mL of ice-cold 80% methanol. The homogenate is centrifuged at 14,000 x g for 15 minutes at 4°C. The supernatant is collected for analysis.

LC-MS/MS Analysis for TMAO-13C3 Quantification

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is used.

-

Chromatographic Separation: A C18 reverse-phase column is used for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes is employed.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): The following transitions are monitored:

-

TMAO-13C3: m/z 79.1 → 61.1

-

Internal Standard (d9-TMAO): m/z 85.1 → 66.1

-

-

-

Quantification: A standard curve is generated using known concentrations of TMAO-13C3. The concentration of TMAO-13C3 in the samples is determined by comparing the peak area ratio of TMAO-13C3 to the internal standard against the standard curve.

Mandatory Visualizations

Experimental Workflow

Signaling Pathways

TMAO has been shown to promote vascular inflammation through the activation of the NF-κB and NLRP3 inflammasome signaling pathways.[9][18][19]

NF-κB Signaling Pathway

NLRP3 Inflammasome Activation

Conclusion

TMAO-13C3 is an invaluable tool for elucidating the complex role of TMAO in cardiovascular disease. By enabling the precise tracing of TMAO's metabolic fate and its impact on cellular signaling pathways, researchers can gain deeper insights into the mechanisms driving atherosclerosis and other cardiovascular pathologies. The detailed protocols and data presentation formats provided in this guide serve as a robust framework for designing and interpreting experiments utilizing TMAO-13C3, ultimately contributing to the development of novel therapeutic strategies targeting the gut microbiome-TMAO axis in cardiovascular disease.

References

- 1. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Gut-Derived Metabolite, Trimethylamine-N-oxide (TMAO) in Cardio-Metabolic Diseases: Detection, Mechanism, and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TMAO and Cardiovascular Disease: Exploring Its Potential as a Biomarker [mdpi.com]

- 6. Gut microbiota in atherosclerosis: focus on trimethylamine N‐oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Gut Colonization with Methanogenic Archaea Lowers Plasma Trimethylamine N-oxide Concentrations in Apolipoprotein e−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gut Metabolite Trimethylamine-N-Oxide in Atherosclerosis: From Mechanism to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The roles of trimethylamine-N-oxide in atherosclerosis and its potential therapeutic aspect: A literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pathogenic Mechanisms of Trimethylamine N-Oxide-induced Atherosclerosis and Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Association of plasma trimethylamine N-oxide levels with atherosclerotic cardiovascular disease and factors of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bevital.no [bevital.no]

- 15. Long-term Changes in Gut Microbial Metabolite Trimethylamine N-Oxide and Coronary Heart Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Trimethylamine-N-Oxide Instigates NLRP3 Inflammasome Activation and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trimethylamine N-Oxide (TMAO) Inducing Endothelial Injury: UPLC-MS/MS-Based Quantification and the Activation of Cathepsin B-Mediated NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

The Principle and Application of TMAO-¹³C₃ as an Internal Standard in Quantitative Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite linked to various physiological and pathological processes, is of paramount importance in clinical research and drug development. The use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results in mass spectrometry-based bioanalysis. This guide provides a comprehensive overview of the principles and practical application of trimethylamine N-oxide-¹³C₃ (TMAO-¹³C₃) as an internal standard for the precise measurement of TMAO in biological matrices.

Core Principle: Isotope Dilution Mass Spectrometry

The use of TMAO-¹³C₃ as an internal standard is based on the principle of isotope dilution mass spectrometry (ID-MS). This gold-standard analytical technique relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow.

TMAO-¹³C₃ is an ideal internal standard because it is chemically identical to the endogenous TMAO, ensuring that it behaves in the same manner during sample preparation, extraction, and chromatographic separation. However, due to the incorporation of three heavy carbon-13 isotopes, it has a distinct, higher molecular weight. This mass difference allows the mass spectrometer to differentiate between the analyte (TMAO) and the internal standard (TMAO-¹³C₃).

By measuring the ratio of the signal intensity of the analyte to that of the internal standard, any variations or losses encountered during the analytical process, such as incomplete extraction, matrix effects (ion suppression or enhancement), or fluctuations in instrument response, can be effectively corrected. This normalization results in highly accurate and precise quantification of the endogenous TMAO concentration. While deuterium-labeled standards like d₉-TMAO are also commonly used, ¹³C-labeled compounds are often considered superior as they exhibit physicochemical properties that are even more similar to their unlabeled counterparts.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate TMAO quantification. The following is a generalized procedure for plasma or serum samples:

-

Aliquoting and Spiking: To a small volume of the biological sample (e.g., 20-50 µL of plasma or serum), add a precise volume of a known concentration of TMAO-¹³C₃ solution in a suitable solvent like methanol.

-

Protein Precipitation: Add a protein precipitating agent, such as ice-cold acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample volume), to the sample mixture.

-

Vortexing and Centrifugation: Vortex the mixture vigorously for several minutes to ensure thorough mixing and complete protein precipitation. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant, which contains both TMAO and TMAO-¹³C₃, to a new tube.

-

Dilution and Injection: The supernatant may be further diluted with an appropriate solution (e.g., a mixture of acetonitrile and water) before being transferred to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of TMAO and TMAO-¹³C₃ are typically performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Chromatographic Separation:

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column or a reversed-phase C18 column is commonly used for the separation of these polar compounds.

-

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with an additive like ammonium formate or formic acid) and an organic component (e.g., acetonitrile). A gradient elution is often employed to achieve optimal separation.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions of TMAO and TMAO-¹³C₃.

-

Mass Transitions (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This highly selective detection method minimizes interferences from other components in the sample matrix. The commonly monitored transitions are:

-

Quantitative Data and Method Validation

While extensive datasets specifically for TMAO-¹³C₃ are not as widely published as for its deuterated counterpart (d₉-TMAO), the analytical performance is expected to be comparable or even superior. The following tables summarize typical validation parameters for LC-MS/MS methods for TMAO quantification using stable isotope-labeled internal standards.

Table 1: Linearity and Sensitivity of TMAO Quantification

| Parameter | Typical Value | Reference |

| Linearity Range | 1 - 5,000 ng/mL | [2] |

| Correlation Coefficient (R²) | > 0.996 | [2] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [2] |

Table 2: Precision and Accuracy of TMAO Quantification

| Parameter | Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| TMAO QC | Low | 1.40 - 7.62 | 1.65 - 7.15 | 91.99 - 105.52 | 96.36 - 111.43 | [2] |

| Medium | ||||||

| High |

Table 3: Recovery of TMAO from Plasma

| Analyte | Spiked Concentration | Recovery (%) | Reference |

| TMAO | Low QC | 98.9 - 105.8 | [3] |

| Medium QC | |||

| High QC |

Note: The data presented in these tables are primarily from studies utilizing d₉-TMAO as the internal standard, but they serve as a strong indicator of the expected performance for a method employing TMAO-¹³C₃.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of TMAO using TMAO-¹³C₃ as an internal standard.

Caption: Experimental workflow for TMAO quantification.

TMAO Metabolic Pathway

This diagram outlines the generation of TMAO from dietary precursors through the action of gut microbiota and host enzymes.

Caption: TMAO metabolic pathway.

TMAO-Related Signaling Pathways

Elevated levels of TMAO have been implicated in the activation of several signaling pathways associated with inflammation and fibrosis.

NLRP3 Inflammasome Activation by TMAO

Caption: TMAO-induced NLRP3 inflammasome activation.

TGF-β/Smad Signaling Pathway in Cardiac Fibrosis

Caption: TMAO and TGF-β/Smad signaling in fibrosis.

References

- 1. Trimethylamine-N-Oxide Induces Vascular Inflammation by Activating the NLRP3 Inflammasome Through the SIRT3-SOD2-mtROS Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]

Exploring the Metabolic Fate of Trimethylamine N-Oxide (TMAO) with ¹³C Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to explore the metabolic fate of trimethylamine N-oxide (TMAO) using stable isotope labeling. While this guide focuses on the conceptual framework of ¹³C labeling, the quantitative data and experimental protocols are based on a seminal human study that utilized deuterium-labeled TMAO (d⁹-TMAO), a close and reliable analogue for tracing TMAO's metabolic journey.

Quantitative Data on Labeled TMAO Distribution

The distribution and clearance of TMAO are critical parameters in understanding its physiological and pathological roles. The following tables summarize the quantitative data from a human crossover feeding study where healthy young men (n=40) were administered a 50 mg oral dose of d⁹-TMAO.

Table 1: Pharmacokinetic Profile of d⁹-TMAO in Human Plasma

| Time Point | d⁹-TMAO Concentration (µM) |

| 15 minutes | Detected |

| 1 hour | Peak Concentration Reached |

| 6 hours | Remained Elevated |

| Turnover Time | ~5.3 hours |

Data derived from a study where plasma d⁹-TMAO was detected as early as 15 minutes post-ingestion, peaking at 1 hour and remaining elevated for the 6-hour observation period. The estimated turnover time was 5.3 hours[1].

Table 2: Excretion and Tissue Distribution of d⁹-TMAO

| Biological Matrix | d⁹-TMAO Detection/Quantification | Key Findings |

| Urine (24 hours) | ~96% of the administered dose | Primarily excreted as unmetabolized d⁹-TMAO[1]. |

| Feces | Not Detected | Indicates near-complete absorption of orally consumed TMAO[1]. |

| Skeletal Muscle (6 hours, n=6) | d⁹-TMAO and d⁹-trimethylamine detected | Suggests uptake by extrahepatic tissues[1]. |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to accurately trace the metabolic fate of ¹³C-labeled TMAO. The following sections outline the key methodologies.

In Vivo Administration and Sample Collection

This protocol is based on a human study design for tracing orally administered labeled TMAO.

-

Subject Recruitment: Healthy adult volunteers are recruited for the study.

-

Isotope Administration: A single oral dose of ¹³C-labeled TMAO (e.g., 50 mg) dissolved in water is administered to fasting subjects.

-

Blood Sampling: Venous blood samples are collected into EDTA-containing tubes at baseline (pre-dose) and at specified time points post-dose (e.g., 15, 30, 60 minutes, and 2, 4, 6 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine Collection: A complete 24-hour urine collection is initiated following the administration of the labeled TMAO. Aliquots are stored at -80°C.

-

Fecal Collection: Fecal samples are collected at the next bowel movement post-administration to assess non-absorbed TMAO.

-

Tissue Biopsy (Optional): In a subset of subjects, a skeletal muscle biopsy may be performed at a specific time point (e.g., 6 hours post-dose) to investigate tissue-specific uptake and metabolism.

Sample Preparation for Mass Spectrometry Analysis

Accurate quantification of ¹³C-TMAO and its potential metabolites requires meticulous sample preparation to remove interfering substances.

Plasma/Serum:

-

To a 50 µL plasma sample, add 10 µL of an internal standard solution (e.g., d⁹-TMAO at 500 ng/mL).

-

Precipitate proteins by adding 200 µL of acetonitrile.

-

Vortex the mixture for 10 minutes at room temperature.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new tube and mix with 100 µL of 30% acetonitrile solution.

-

Transfer the final mixture to an HPLC vial for analysis.

Urine:

-

Thaw frozen urine samples at room temperature.

-

Dilute the urine sample (e.g., 1:5) with ultrapure water.

-

To 25 µL of the diluted urine, add an internal standard.

-

Add acetonitrile/methanol (9:1) to a final volume of 1 mL for protein precipitation.

-

Vortex for 5 minutes and centrifuge at 13,000 g for 5 minutes.

-

The supernatant is then ready for LC-MS/MS analysis.

Tissue Homogenates (e.g., Skeletal Muscle):

-

Thaw tissue samples on ice.

-

Homogenize the tissue in a suitable volume of water (e.g., 1:2 tissue-to-water ratio).

-

To 50 µL of the tissue homogenate, add 150 µL of acetonitrile containing an internal standard to precipitate proteins.

-

Centrifuge to pellet the protein debris.

-

The resulting supernatant can be further processed or directly analyzed by LC-MS/MS.

Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of isotopically labeled metabolites.

-

Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of the polar TMAO molecule.

-

Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and an aqueous solution of ammonium formate.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.

-

Mass Transitions: For ¹³C₃-TMAO, the precursor ion and a specific product ion would be monitored. For example, the transition could be m/z 80 -> m/z 61 (this is a hypothetical transition and would need to be optimized). For the internal standard d⁹-TMAO, the transition is typically m/z 85 -> m/z 66.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Metabolic Pathway of TMAO

The primary metabolic fate of orally ingested TMAO is excretion in its original form. However, a small fraction may undergo biotransformation. The initial formation of TMAO from dietary precursors is a key pathway to consider.